Methyl 7-cyanoindolizine-2-carboxylate
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Overview
Description
“Methyl 7-cyanoindolizine-2-carboxylate” is a chemical compound . It incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
A series of 2-substituted and 2,3-disubstituted 5-cyanoindolizine derivatives were conveniently synthesized by a one-pot tandem reaction under mild conditions in moderate yields . The reaction mechanism was proposed . The synthesis of compounds containing a cyano group is important .Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
Indolizine (pyrrolo [1,2- a ]pyridine), one of the most important N -fused heterocycles, plays key roles in medicinal and materials chemistry . The synthesis of compounds containing a cyano group is important . Previously, a novel tandem reaction of α,β-unsaturated esters with aldehydes to synthesize indolizine, imidazo [1,2- a ]pyridine, imidazo [1,5- a ]pyridine, and pyrido [1,2- a ]benzimidazole derivatives was reported .Physical and Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Mechanism of Action
Indolizine derivatives are potential inhibitors of vascular endothelial growth factor (VEGF), calcium entry blockers, potential central nervous system depressants, 5-HT3 receptor antagonists, phosphodiesterase V inhibitors, histamine H3 receptor antagonists, cardiovascular agents, and PLA2 inhibitors .
Safety and Hazards
Future Directions
Indolizine derivatives have drawn much attention owing to their possible usage as dyes for dye-sensitized solar cells (DSSC) or organic light-emitting devices (OLEDs) . Cyano-substituted indoles are key building units embedded in lead compounds currently being developed as estrogen receptor ligands, hepatitis C virus inhibitors, or therapeutic agents for cardiovascular diseases .
Properties
CAS No. |
62456-10-4 |
---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
methyl 7-cyanoindolizine-2-carboxylate |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)9-5-10-4-8(6-12)2-3-13(10)7-9/h2-5,7H,1H3 |
InChI Key |
MQVKPYVPJSEPHN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN2C=CC(=CC2=C1)C#N |
Canonical SMILES |
COC(=O)C1=CN2C=CC(=CC2=C1)C#N |
Origin of Product |
United States |
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